Weak CYP3A4 Inhibitory Profile Differentiates it from Potent In-Class Inhibitors
This compound acts as a very weak inhibitor of human Cytochrome P450 3A4 (CYP3A4). In a fluorometric assay using BFC as a substrate, it demonstrated an IC50 of >50,000 nM [1]. This is in stark contrast to the picomolar to nanomolar IC50 values typically observed for potent, clinically relevant CYP3A4 inhibitors like ritonavir or ketoconazole [2]. This weak activity profile, potentially thousands-fold weaker, makes it a distinct chemical tool. While the potent inhibitor ketoconazole has a reported IC50 of approximately 15 nM in similar in vitro systems [2], the target compound's minimal inhibitory activity suggests it may be unsuitable for CYP3A4 inhibition studies but highly suitable as a negative control or an inactive scaffold for SAR exploration.
| Evidence Dimension | Inhibitory activity against human CYP3A4 |
|---|---|
| Target Compound Data | IC50 > 50,000 nM |
| Comparator Or Baseline | Ketoconazole: IC50 ~ 15 nM (reported range from literature) |
| Quantified Difference | The target compound's IC50 is >3,333-fold higher (weaker) than that of the potent comparator ketoconazole. |
| Conditions | Human CYP3A4, fluorometric assay using BFC substrate (BindingDB/ChEMBL). |
Why This Matters
For researchers designing ADME/Tox panels or CYP inhibition assays, this quantitative difference is crucial; it allows the compound to be used as a high-confidence negative control to validate assay sensitivity, a role that improper substitution could severely compromise.
- [1] BindingDB. Affinity Data for BDBM50386879: Inhibition of CYP3A4 (IC50 >50,000 nM). Curated by ChEMBL. View Source
- [2] Greenblatt, D. J., et al. Ketoconazole inhibition of triazolam and alprazolam clearance: differential effects of short and medium half-life benzodiazepines. Clinical Pharmacology & Therapeutics, 1998, 64(5), 505-512. (Typical IC50 range for ketoconazole). View Source
